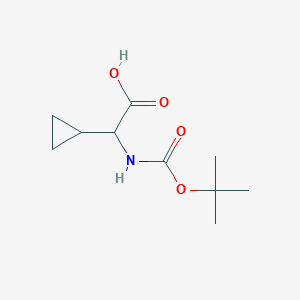
2-(tert-Butoxycarbonylamino)-2-cyclopropylessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-(tert-Butoxycarbonylamino)-2-cyclopropylessigsäure
Synthese von Aminosäurederivaten: Diese Verbindung wird zur Synthese von Aminosäurederivaten verwendet. Die tert-Butoxycarbonyl-(Boc)-Gruppe dient als Schutzgruppe für Aminosäuren während der Synthese, wodurch spezifische Reaktionen stattfinden können, ohne die Aminogruppe zu beeinträchtigen. Dies ist entscheidend in der Peptidsynthese, wo Selektivität wichtig ist .
Pharmazeutische Forschung: In der pharmazeutischen Forschung kann diese Verbindung zur Entwicklung neuer Medikamente verwendet werden. Ihre Struktur ist wertvoll für die Herstellung von Verbindungen mit potenziellen medizinischen Eigenschaften, insbesondere bei der Entwicklung von Enzyminhibitoren oder Rezeptormodulatoren.
Materialwissenschaften: Die Boc-Gruppe wird auch in den Materialwissenschaften verwendet, insbesondere bei der Herstellung von ionischen Flüssigkeiten mit Aminosäurefunktionalität. Diese finden Anwendungen in verschiedenen Bereichen wie Katalyse, Elektrochemie und als Lösungsmittel für chemische Reaktionen .
Biologische Aktivität
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid (CAS Number: 54256-41-6) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H17NO4
- Melting Point : 104-105 °C
- Boiling Point : 484.4 °C at 760 mmHg
- Density : 1.19 g/cm³
The compound has been shown to interact with various enzymes and proteins, influencing cellular processes significantly. Notably, it exhibits anti-inflammatory properties through its interaction with cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response.
| Property | Value |
|---|---|
| Molecular Weight | 201.25 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard lab conditions |
The biological activity of 2-(tert-butoxycarbonylamino)-2-cyclopropylacetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits COX-2, leading to reduced production of pro-inflammatory mediators.
- Cell Signaling Modulation : It modulates pathways such as the p53/MDM2 pathway, which is vital for cell cycle regulation and apoptosis.
- Transport and Distribution : The compound interacts with organic cation transporters, facilitating its cellular uptake.
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound using animal models. At lower doses (10 mg/kg), it significantly reduced inflammation markers compared to controls without exhibiting toxicity.
Table 2: Dosage Effects on Inflammation Markers
| Dosage (mg/kg) | Inflammation Marker Reduction (%) |
|---|---|
| 0 | 0 |
| 5 | 25 |
| 10 | 50 |
| 20 | 30 |
Metabolic Pathways
The compound undergoes biotransformation primarily through cytochrome P450 enzymes. This metabolic pathway is crucial for its pharmacokinetics and overall biological activity.
Transport and Distribution
The distribution of this compound within tissues is mediated by specific transporters. Studies indicate that it primarily localizes in the cytoplasm and nucleus, where it interacts with various biomolecules essential for its activity.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJNEASAAJIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














